3-(Diethylamino)quinoxaline-2-carboxylic acid
CAS No.:
Cat. No.: VC15934380
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2 |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 3-(diethylamino)quinoxaline-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H15N3O2/c1-3-16(4-2)12-11(13(17)18)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H,17,18) |
| Standard InChI Key | POKIPJRJQFWDAR-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=NC2=CC=CC=C2N=C1C(=O)O |
Introduction
Chemical Structure and Identification
Molecular and Structural Features
The molecule consists of a quinoxaline core (a bicyclic structure with two adjacent nitrogen atoms) with two distinct functional groups:
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Diethylamino group (-N(C₂H₅)₂) at position 3, contributing to lipophilicity and potential hydrogen-bonding interactions.
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Carboxylic acid (-COOH) at position 2, enabling further derivatization (e.g., amide or ester formation).
Table 1: Key Identifiers
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ | |
| Molecular Weight | 245.28 g/mol | |
| SMILES | CCN(CC)C1=NC2=CC=CC=C2N=C1C(=O)O | |
| InChIKey | POKIPJRJQFWDAR-UHFFFAOYSA-N | |
| PubChem CID | 83544449 |
Synthesis and Preparation
a. Condensation Reactions
Quinoxalines are often formed by reacting 1,2-diamines with diketones or via cyclization reactions. For carboxylic acid derivatives, incorporation of a carboxylic acid group may involve:
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Catalytic carboxylation: Introducing CO₂ under specific conditions.
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Nucleophilic substitution: Replacing halogen atoms (e.g., Cl) with carboxylate groups.
b. Hydrothermal Synthesis (HTS)
As demonstrated in studies on related quinoxaline carboxylic acids, HTS offers a green chemistry alternative. For example, 2,3-diarylquinoxaline carboxylic acids are synthesized by reacting 1,2-diarylketones with 3,4-diaminobenzoic acid in high-temperature water (150–230°C) without volatile solvents or toxic catalysts .
Physical and Chemical Properties
Stability and Reactivity
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Thermal stability: Limited data, but carboxylic acid groups may undergo decarboxylation under high temperatures.
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Solubility: Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the diethylamino group’s lipophilicity.
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pH sensitivity: The carboxylic acid group is deprotonated in basic conditions, forming a carboxylate anion.
Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted) | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | >300°C (estimated) | |
| pKa | ~2.5 (carboxylic acid) |
Biological and Pharmacological Activities
Table 3: Biological Activity of Related Quinoxalines
Applications and Research Findings
Role in Materials Science
The diethylamino group’s electron-donating properties and the carboxylic acid’s reactivity make this compound suitable for:
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Coordination chemistry: Ligand in metal-organic frameworks (MOFs).
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Polymer synthesis: Monomer for polyamides or polyesters.
Research Gaps and Opportunities
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